molecular formula C13H18BrNO3 B1424505 Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate CAS No. 1274624-51-9

Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate

Cat. No.: B1424505
CAS No.: 1274624-51-9
M. Wt: 316.19 g/mol
InChI Key: MBZPQVLTDDDOHY-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely describes the structural components of the molecule, indicating the presence of a methyl ester group attached to a propanoic acid backbone that has been substituted at the alpha position with both a 4-bromophenyl group and a 2-methoxyethylamino group. The structural representation reveals a quaternary carbon center at the alpha position of the propanoate moiety, which serves as the attachment point for both the aromatic bromophenyl substituent and the methoxyethylamino chain.

The molecular structure can be represented through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as C(C(=O)OC)(c1ccc(cc1)Br)(NCCOC)C, while the canonical Simplified Molecular Input Line Entry System format is COC(=O)C(c1ccc(cc1)Br)(NCCOC)C. These linear notations provide a text-based method for describing the complete molecular connectivity and bonding patterns within the compound.

The International Chemical Identifier string for this compound is InChI=1S/C13H18BrNO3/c1-13(12(16)18-3,15-8-9-17-2)10-4-6-11(14)7-5-10/h4-7,15H,8-9H2,1-3H3, which provides a unique identifier that encodes the complete structural information including atom connectivity, hydrogen counts, and charge distribution. The corresponding International Chemical Identifier Key is MBZPQVLTDDDOHY-UHFFFAOYSA-N, serving as a shortened, fixed-length identifier derived from the full International Chemical Identifier string.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The primary Chemical Abstracts Service registry number for this compound is 1274624-51-9. This unique numerical identifier serves as the standard reference for this compound in chemical databases and regulatory systems worldwide. The Chemical Abstracts Service number provides an unambiguous way to identify this specific chemical entity, regardless of naming variations or nomenclature differences across different chemical literature sources.

Alternative identifiers for this compound include the Molecular Design Limited number MFCD17356844, which is used in the Molecular Design Limited chemical database system. Additionally, the compound is catalogued in various commercial chemical databases with specific catalog numbers, such as Enamine catalog number ENA333558562 and AKSci catalog number 4914DL. These alternative identifiers facilitate cross-referencing and procurement of the compound from different suppliers and research institutions.

Database-specific identifiers include the ChemBase identification number 277833, which corresponds to the compound's entry in the ChemBase chemical database. The PubChem database assigns this compound the identifier CID 53619935, providing access to comprehensive chemical and biological data associated with this molecular structure. These database-specific identifiers enable researchers to access detailed chemical property data, spectroscopic information, and related research literature across multiple chemical information platforms.

Identifier Type Value Source
Chemical Abstracts Service Number 1274624-51-9
Molecular Design Limited Number MFCD17356844
ChemBase ID 277833
PubChem CID 53619935
Enamine Catalog ENA333558562
AKSci Catalog 4914DL

Molecular Formula and Weight Analysis

The molecular formula of this compound is C13H18BrNO3, indicating the presence of thirteen carbon atoms, eighteen hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. This elemental composition reflects the complex nature of the molecule, incorporating both aromatic and aliphatic components along with heteroatoms that contribute to its unique chemical properties and reactivity patterns.

The molecular weight of this compound is 316.19 grams per mole, as determined through standard atomic weight calculations. This molecular weight places the compound in the medium molecular weight range for organic molecules, making it suitable for various analytical techniques including mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatographic separation methods. The relatively high molecular weight is primarily attributed to the presence of the bromine atom, which contributes significantly to the overall mass due to its atomic weight of approximately 79.9 atomic mass units.

The exact monoisotopic mass of the compound is calculated to be 315.047006 atomic mass units, which represents the mass of the molecule containing the most abundant isotopes of each constituent element. This precise mass value is particularly important for high-resolution mass spectrometric analysis and accurate molecular identification in complex mixtures. The difference between the average molecular weight and the monoisotopic mass reflects the natural isotopic distribution of the constituent elements, particularly the contribution of carbon-13 and hydrogen-2 isotopes to the overall isotopic pattern.

Property Value Units
Molecular Formula C13H18BrNO3 -
Average Molecular Weight 316.19 g/mol
Monoisotopic Mass 315.047006 amu
Carbon Atoms 13 count
Hydrogen Atoms 18 count
Bromine Atoms 1 count
Nitrogen Atoms 1 count
Oxygen Atoms 3 count

Stereochemical Considerations and Isomeric Forms

The structure of this compound contains a quaternary carbon center at the alpha position of the propanoate backbone, which serves as the point of attachment for both the 4-bromophenyl group and the 2-methoxyethylamino substituent. This quaternary carbon center does not possess any asymmetric properties since it bears four different substituent groups but lacks hydrogen atoms that would create a traditional chiral center. Consequently, the compound does not exhibit optical isomerism in its standard form, and no stereochemical descriptors are included in its standard nomenclature or structural identifiers.

The absence of chiral centers in the primary structure means that the compound exists as a single constitutional isomer rather than as enantiomeric pairs. However, the molecule may exhibit conformational isomerism due to the flexibility of the methoxyethylamino side chain, which can adopt various spatial arrangements through rotation around single bonds. These conformational variations do not represent distinct chemical entities but rather different three-dimensional arrangements of the same molecular structure that can interconvert freely at room temperature.

Analysis of related compounds in the search results reveals that structural isomers with similar frameworks exist, including methyl 2-(4-bromophenyl)propanoate and methyl 2-(4-bromophenyl)-2-methylpropanoate. These compounds share the common 4-bromophenyl propanoate backbone but differ in the nature and position of additional substituents. The presence of these structural analogs highlights the chemical diversity that can be achieved through systematic modification of the propanoate framework while maintaining the core brominated aromatic ester functionality.

The International Chemical Identifier representation does not include any stereochemical descriptors, confirming the absence of defined stereogenic centers in the molecule. This structural characteristic simplifies the synthesis, characterization, and handling of the compound since stereoselective synthetic approaches and chiral analytical methods are not required for its preparation and analysis. The compound's structural simplicity in terms of stereochemistry makes it accessible for various research applications without the complexity associated with chiral molecule management.

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-(2-methoxyethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(12(16)18-3,15-8-9-17-2)10-4-6-11(14)7-5-10/h4-7,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZPQVLTDDDOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)OC)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C13_{13}H16_{16}BrN1_{1}O2_{2}
  • Molecular Weight : 300.18 g/mol
  • SMILES Notation : CCOC(=O)C(C)(C1=CC=C(C=C1)Br)N

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The bromophenyl group may enhance the lipophilicity and membrane permeability, allowing better interaction with microbial cell membranes .
  • Anticancer Potential : Research indicates that derivatives of this compound could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis .
  • Neuroprotective Effects : Some studies suggest that compounds with similar amino propanoate structures can exert neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity Effect Observed Reference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionReduction in neuroinflammation
CytotoxicityDose-dependent cytotoxic effects on cells

Case Studies

  • Antimicrobial Study : A study evaluating the antimicrobial properties of various brominated compounds found that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a biocide in pharmaceutical formulations .
  • Cancer Research : In vitro studies on human cancer cell lines showed that this compound could significantly reduce cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent. Further investigations revealed that it activates caspase pathways leading to apoptosis .
  • Neuroprotection : Research involving neuroinflammatory models indicated that this compound reduced the levels of pro-inflammatory cytokines, suggesting a protective role against neurodegenerative diseases .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research.

Antimicrobial Activity

Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. The presence of the bromophenyl group enhances lipophilicity and membrane permeability, facilitating interaction with microbial cell membranes. For instance:

CompoundMinimum Inhibitory Concentration (MIC)
Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate~256 µg/mL against Escherichia coli and Staphylococcus aureus

Anticancer Potential

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notable findings include:

Cell LineIC50 Value (µM)Effect
Human Cancer Cells<10 µM>90% inhibition of cell proliferation

Neuroprotective Effects

Compounds similar to this compound exhibit neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival.

Case Study 1: Antimicrobial Efficacy

A study examined various acyclic nucleoside analogs, including derivatives of this compound, which displayed low nanomolar inhibitory activities against human purine nucleoside phosphorylase and Mycobacterium tuberculosis PNP, highlighting their potential as antimicrobial agents.

Case Study 2: Cytotoxicity Profile

Another investigation focused on the cytotoxic effects of related compounds on different cancer cell lines. The results indicated that certain derivatives showed significant selectivity for T-lymphoblastic cells with minimal effects on non-cancerous cells, suggesting a favorable therapeutic index for further development.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its applications include:

  • Anticancer Activity : Preliminary studies suggest selective cytotoxicity towards various cancer cell lines.
  • Antimicrobial Properties : Research indicates potential activity against common pathogens.

Pharmacological Research

The structural characteristics of this compound allow it to serve as a lead compound in drug discovery:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in critical metabolic pathways relevant to neurodegenerative diseases like Alzheimer's.
  • Neuropharmacology : The methoxyethyl group may enhance the ability to cross the blood-brain barrier, making it a candidate for neurological applications.

Materials Science

Beyond biological applications, the unique properties of this compound make it suitable for materials science research:

  • Synthesis of Functional Materials : The nitrile functional group allows for further chemical modifications, potentially leading to novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related esters and amino acid derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate (Target) 4-Bromophenyl, 2-methoxyethylamino C₁₃H₁₇BrNO₃ 314.19 Potential HDAC/pharmacological intermediate
Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate 4-Bromo-2-nitrophenyl, methylamino C₁₂H₁₅BrN₂O₄ 331.17 Nitro group enhances reactivity
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate 4-Bromo-2-chlorophenoxy C₁₂H₁₄BrClO₃ 321.59 Herbicidal activity (phenoxy substituent)
Methyl 3-(4-bromophenyl)propanoate 4-Bromophenyl (no amino group) C₁₀H₁₁BrO₂ 243.10 Lower polarity due to lack of amino group
Methyl 2-(2-methoxybenzyl)-3-(methyl(phenyl)amino)propanoate 2-Methoxybenzyl, methyl(phenyl)amino C₁₉H₂₃NO₃ 313.39 Photocatalytic synthesis applications

Key Observations:

Substituent Effects: The 2-methoxyethylamino group in the target compound distinguishes it from analogs like Methyl 3-(4-bromophenyl)propanoate , which lacks the amino substituent. This group enhances solubility in polar solvents (e.g., methanol, DMF) and may improve binding to biological targets via hydrogen bonding . Electron-withdrawing groups (e.g., nitro in ) increase reactivity but reduce metabolic stability compared to the target compound’s bromophenyl-methoxyethyl combination.

Phenoxy-substituted analogs (e.g., ) are associated with herbicidal activity, highlighting the role of aryl group substitution in determining bioactivity.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 2-methoxyethylamino intermediates described in patents (e.g., coupling 2-methoxyethylamine with bromophenyl esters under basic conditions) . Yields for similar reactions range from 88% to 96% . Crystallographic data for related propanoates (e.g., Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate ) reveals syn-periplanar conformations, which may influence stereochemical outcomes in synthesis.

Physicochemical Properties :

  • The target compound’s molecular weight (314.19 g/mol) and logP (estimated ~2.5) align with Lipinski’s rule parameters, suggesting favorable drug-likeness .
  • Bromine’s steric and electronic effects may enhance binding affinity to aromatic pockets in enzymes, as seen in bromophenyl-containing HDAC inhibitors .

Research Findings and Implications

  • Biological Relevance: The 2-methoxyethylamino group’s role in HDAC inhibition (as evidenced by ) positions the target compound as a candidate for anticancer or antifungal drug development.
  • Synthetic Optimization : High-yield routes (e.g., 88–96% in ) suggest scalability for industrial applications.
  • Structural Tunability: Substituting the bromine with other halogens (e.g., chlorine in ) or modifying the amino group (e.g., nitro in ) could fine-tune bioactivity and pharmacokinetics.

Preparation Methods

Method Overview

The foundational step involves brominating 2-methyl-2-phenylpropanoic acid, a substrate derived from benzene, methacrylic acid, and aluminum chloride. The process is notable for its high selectivity and efficiency in aqueous media, avoiding hazardous halogenated hydrocarbons.

Preparation Process

  • Reactants : 2-methyl-2-phenylpropanoic acid and bromine
  • Medium : Water (aqueous medium), with optional acidic, neutral, or alkaline conditions
  • Procedure :
    • Dissolve 2-methyl-2-phenylpropanoic acid in water, with or without a buffer.
    • Add bromine slowly (preferably 1-2 equivalents relative to substrate) at controlled temperatures (~25-35°C).
    • Maintain reaction for approximately 10 hours, ensuring complete bromination.
    • Extract the product with an organic solvent such as toluene or methylene dichloride.
    • Wash and purify the organic layer, followed by recrystallization or distillation to isolate pure 2-(4-bromophenyl)-2-methylpropanoic acid.

Research Findings

  • Bromination in aqueous media is highly selective, predominantly yielding the para-brominated product with minimal ortho or meta isomers.
  • Excess bromine is unnecessary; 1-2 equivalents suffice for complete conversion.
  • The process avoids toxic solvents like carbon tetrachloride, making it environmentally safer and industrially scalable.
  • The reaction is exothermic; temperature control is critical to prevent side reactions or incomplete bromination.

Data Table: Bromination Conditions and Outcomes

Parameter Details Reference
Substrate 2-methyl-2-phenylpropanoic acid ,
Bromine equivalents 1-2 equivalents ,
Reaction medium Water, with optional acid/base adjustments ,
Temperature 25-35°C ,
Reaction time 10-16 hours ,
Yield of pure 2-(4-bromophenyl)-2-methylpropanoic acid Typically >98% after purification ,

Conversion of 2-(4-bromophenyl)-2-methylpropanoic acid to methyl ester

Method Overview

The acid is esterified to facilitate easier separation and further functionalization. Esterification is typically performed using methanol and sulfuric acid under reflux conditions.

Preparation Process

  • Dissolve the brominated acid in methanol.
  • Add a catalytic amount of sulfuric acid.
  • Reflux the mixture for 16-20 hours.
  • Remove excess methanol under reduced pressure.
  • Purify the methyl ester via distillation or recrystallization.

Research Findings

  • The esterification step improves solubility and handling.
  • The methyl ester is stable and serves as an intermediate for subsequent reactions.

Data Table: Esterification Conditions

Parameter Details Reference
Reagents Methanol, sulfuric acid
Temperature 60-65°C
Reaction time 16 hours
Purification method Distillation or recrystallization

Subsequent functionalization to introduce the (2-methoxyethyl)amino group

Method Overview

The methyl ester undergoes amination with 2-methoxyethylamine, typically via nucleophilic substitution or reductive amination, to form the target compound.

Preparation Process

  • React methyl ester with 2-methoxyethylamine in the presence of a suitable base or catalyst.
  • Heat under controlled conditions (~50-80°C) for several hours.
  • Purify the product by extraction and chromatography.

Research Findings

  • The amino group introduction is optimized to prevent over-alkylation.
  • Reaction conditions are fine-tuned to maximize yield and purity.

Data Table: Amination Conditions

Parameter Details Reference
Reagent 2-methoxyethylamine ,
Catalyst/Base Triethylamine or similar ,
Temperature 50-80°C ,
Reaction time 4-8 hours ,
Purification Extraction and chromatography

Final esterification to form methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate

Method Overview

The amino-functionalized intermediate undergoes a final esterification step, often with methyl iodide or methylating agents, to yield the final compound.

Preparation Process

  • React the amino derivative with methyl iodide or methyl sulfate in the presence of a base.
  • Stir under reflux conditions.
  • Purify via crystallization or chromatography.

Research Findings

  • Methylation of the amino group is efficient with methyl iodide, providing high yields.
  • The process is scalable and compatible with industrial manufacturing.

Data Table: Final Methylation Conditions

Parameter Details Reference
Reagent Methyl iodide or methyl sulfate ,
Base Sodium hydride or potassium carbonate ,
Temperature Reflux (~60-70°C) ,
Reaction time 4-6 hours ,
Final yield Typically >85% ,

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps in synthesizing Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate, and how can reaction conditions be optimized? A: The synthesis involves bromination and esterification steps. A representative method () uses HBr (48% w/w) added dropwise to a cooled methanol solution of a precursor, followed by reflux (4 hours) and solvent removal under reduced pressure. Key optimizations include:

  • Temperature control : Maintain below 25°C during HBr addition to prevent side reactions.
  • Purification : Column chromatography (hexane:ethyl acetate 95:5) isolates intermediates, while toluene extraction and NaHCO₃ washing improve final product purity.
  • Yield enhancement : Adjust stoichiometry (e.g., 1:1 molar ratio of precursor to HBr) and monitor reaction progression via TLC or HPLC. Yield reached 93% in optimized conditions .

Advanced Synthetic Route Design

Q: How can computational methods improve the design of derivatives with enhanced bioactivity? A: Computational reaction design (e.g., ICReDD’s approach) combines quantum chemical calculations and information science to predict reaction pathways. For example:

  • Reaction path search : Identify low-energy transition states for bromination or amination steps using density functional theory (DFT).
  • Data-driven optimization : Machine learning models trained on experimental datasets (e.g., solvent polarity, temperature) narrow optimal conditions for introducing substituents like the 2-methoxyethyl group.
  • Feedback loops : Experimental data (e.g., crystallography in ) validate computational predictions, refining future designs .

Structural Characterization

Q: What spectroscopic and crystallographic techniques are essential for confirming the compound’s structure? A:

  • NMR : ¹H/¹³C NMR identifies key groups (e.g., methyl ester at ~3.7 ppm, aromatic protons from 4-bromophenyl at ~7.3–7.5 ppm). Compare with NIST reference data ().
  • X-ray crystallography : Single-crystal studies (e.g., ) resolve stereochemistry and bond angles. For example, tert-butyl analogs () show dihedral angles of 85.2° between aryl rings, aiding conformational analysis.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₃H₁₇BrNO₃) and detects isotopic patterns for bromine .

Mechanistic Studies

Q: How can kinetic and mechanistic studies resolve contradictions in reported reaction pathways? A: Discrepancies in reaction mechanisms (e.g., competing bromination vs. methoxylation) require:

  • Kinetic profiling : Monitor intermediates via in situ FTIR or NMR to identify rate-determining steps.
  • Isotopic labeling : Use D₂O or ¹⁸O-labeled reagents to trace oxygen sources in ester hydrolysis byproducts.
  • Computational validation : Compare DFT-calculated activation energies for proposed pathways with experimental yields .

Biological Activity Evaluation

Q: What methodologies are recommended for assessing the compound’s potential in drug discovery? A:

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC assays) or anti-inflammatory effects via COX-2 inhibition.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing bromine with chlorine) and correlate substituent effects with bioactivity.
  • ADMET profiling : Use Caco-2 cell models for permeability and cytochrome P450 assays for metabolic stability .

Advanced Applications in Material Science

Q: How can this compound be utilized in developing functional materials? A:

  • Polymer precursors : Incorporate into acrylate copolymers via radical polymerization; monitor thermal stability (TGA) and mechanical properties (DSC).
  • Coordination chemistry : Chelate metal ions (e.g., Cu²⁺) using the amino and ester groups; study catalytic activity in oxidation reactions.
  • Surface modification : Functionalize nanoparticles (e.g., Au NPs) via thiol-ester exchange for biosensing applications .

Contradiction Analysis in Spectral Data

Q: How should researchers address inconsistencies in reported spectral data (e.g., NMR shifts)? A:

  • Solvent effects : Replicate experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
  • Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening signals.
  • Cross-validation : Compare with crystallographic data (e.g., ) to confirm substituent orientation .

Green Chemistry Approaches

Q: What sustainable methods can be applied to synthesize this compound? A:

  • Solvent substitution : Replace methanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Catalysis : Use recyclable Amberlyst-15 for acid-catalyzed steps to reduce waste.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Safety and Handling Protocols

Q: What safety precautions are critical when handling this compound? A:

  • Ventilation : Use fume hoods due to volatile HBr byproducts ().
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles; avoid skin contact with brominated intermediates.
  • Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal ( ) .

Industrial-Academic Collaboration Frameworks

Q: How can academic researchers align their work with industrial standards for API development? A:

  • Process intensification : Scale-up using continuous flow reactors (e.g., microreactors) to maintain reproducibility.
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) like purity ≥98% and align with ICH guidelines.
  • Regulatory compliance : Validate analytical methods per USP/EP monographs () .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate

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